REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[F:13][C:12]([F:14])([F:15])[CH2:11][O:10][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OCC(F)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at rt under hydrogen atmosphere (balloon pressure) for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under nitrogen
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite bed
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=C(C=C1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |